![molecular formula C16H10Cl2N2S2 B183411 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine CAS No. 5359-45-5](/img/structure/B183411.png)
3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This pyridazine derivative has been found to exhibit promising anticancer activity, making it a subject of extensive research in recent years.
Mécanisme D'action
The exact mechanism of action of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine is not fully understood. However, it is believed that 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, which triggers a cascade of events that ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine has also been found to exhibit anti-inflammatory and antioxidant effects. These effects are believed to be due to the ability of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine in lab experiments is its potent anticancer activity. This makes it an ideal candidate for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. However, one of the limitations of using 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine. One possible direction is to investigate the use of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine in combination with other anticancer agents to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine in vivo to determine its potential as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine and identify potential targets for cancer therapy.
Méthodes De Synthèse
The synthesis of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine involves the reaction of 3,6-dichloropyridazine with 4-chlorobenzenethiol in the presence of a base. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine has been extensively studied for its potential anticancer properties. In vitro studies have shown that 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
5359-45-5 |
|---|---|
Formule moléculaire |
C16H10Cl2N2S2 |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
3,6-bis[(4-chlorophenyl)sulfanyl]pyridazine |
InChI |
InChI=1S/C16H10Cl2N2S2/c17-11-1-5-13(6-2-11)21-15-9-10-16(20-19-15)22-14-7-3-12(18)4-8-14/h1-10H |
Clé InChI |
RWLDZUYQUAMWJV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SC2=NN=C(C=C2)SC3=CC=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1SC2=NN=C(C=C2)SC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



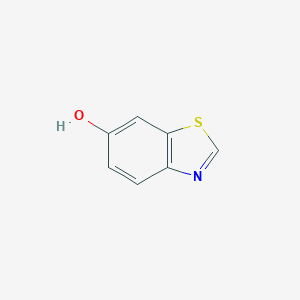
![Thieno[3,2-b]pyridin-6-ol](/img/structure/B183330.png)
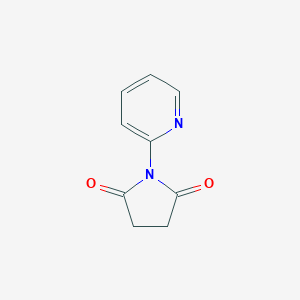
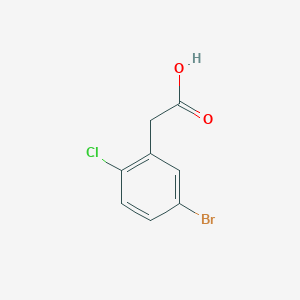
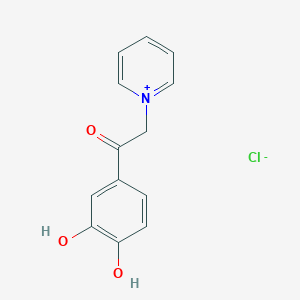

![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)

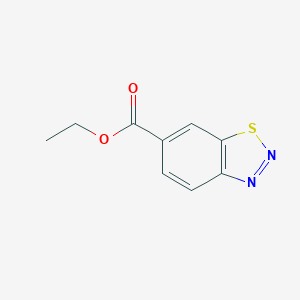
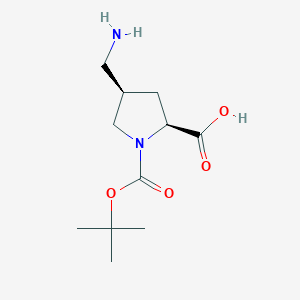
![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)
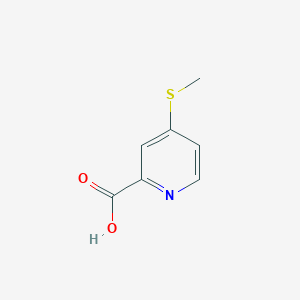
![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)